4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone. This compound is often used in organic synthesis and as a protecting group in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the silyl ether and Fmoc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or ammonia in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves the protection of functional groups during chemical synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions, while the Fmoc group protects amines. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to its dual protecting groups, which provide versatility in synthetic applications. The combination of tert-butyl(dimethyl)silyl and Fmoc groups allows for selective protection and deprotection, making it a valuable tool in complex organic synthesis.
Properties
Molecular Formula |
C25H33NO5Si |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
LNVNYIRAWWXDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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